molecular formula C17H16BrFN4O2 B3005263 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309589-78-2

4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B3005263
CAS RN: 2309589-78-2
M. Wt: 407.243
InChI Key: OOQHDIUMVPPOAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including bromination, acylation, and cyclization. Researchers typically start with commercially available starting materials and proceed through a series of reactions to assemble the final compound. Detailed synthetic routes can be found in the literature .


Chemical Reactions Analysis

Compound X may participate in various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitutions. Researchers have explored its reactivity in different contexts, such as drug metabolism studies and synthetic transformations .

Future Directions

: Schreder, E., Zheng, G., Sathyanarayana, S., Gunaje, N., Hu, M., Salamova, A. (2023). “Brominated flame retardants in breast milk from the United States: First detection of bromophenols in U.S. Breast milk.” Environmental Pollution, 334, 122028. doi: 10.1016/j.envpol.2023.122028.

properties

IUPAC Name

4-[3-(2-bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN4O2/c18-14-4-2-1-3-12(14)5-6-15(24)22-7-8-23(16(25)11-22)17-20-9-13(19)10-21-17/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHDIUMVPPOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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